2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclohexylacetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(20-14-7-2-1-3-8-14)11-22-15-9-5-4-6-13(15)10-16(22)18-21-19-12-24-18/h4-6,9-10,12,14H,1-3,7-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSUTLDBDPJYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing a 1,3,4-oxadiazole moiety have been reported to target various proteins and enzymes. For instance, some 1,3,4-oxadiazole derivatives have been found to target proteins like aldose reductase .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, blocking signaling pathways, or disrupting cell proliferation.
Biological Activity
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclohexylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the oxadiazole ring and indole moiety, suggest a diverse range of pharmacological applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- Indole moiety : Known for various biological activities.
- Oxadiazole ring : Associated with antimicrobial and anticancer properties.
- Cyclohexyl group : Potentially enhances lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and indole structures exhibit significant antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial |
Anticancer Properties
Studies have shown that similar derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to interact with specific molecular targets may play a crucial role in its anticancer effects.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anticancer |
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. Preliminary data suggest it may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to involve:
- Enzyme inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor modulation : Binding to receptors that regulate cellular responses.
Case Studies
Several case studies have explored the biological activity of similar compounds. For instance:
- Antimicrobial Evaluation : A study demonstrated that oxadiazole derivatives exhibited strong antibacterial activity against Gram-positive bacteria.
- Anticancer Screening : In vitro assays showed significant cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural variations, molecular properties, and biological activities of the target compound and its analogs:
Key Observations:
Substituent Effects on Lipophilicity: The N-cyclohexylacetamide group in the target compound is bulkier and more lipophilic than the thiazol/benzothiazol groups in analogs. This may enhance membrane permeability but reduce aqueous solubility compared to compounds .
Electron-Withdrawing vs. Electron-Donating Groups :
- The thioacetamide-thiazol substituents in are electron-withdrawing, which could increase reactivity toward biological targets, whereas the cyclohexyl group in the target compound is electron-donating, possibly altering binding kinetics .
Hydrogen Bonding Capacity :
- The oxo group in ’s analog may participate in hydrogen bonding, improving solubility and target affinity compared to the target compound’s acetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
